4-Hydroxyxanthone

Übersicht

Beschreibung

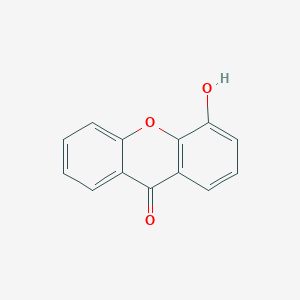

4-Hydroxyxanthone is a naturally occurring compound belonging to the xanthone family, which is characterized by an oxygenated heterocyclic structure. The xanthone core is a dibenzo-γ-pyrone framework, and this compound specifically has a hydroxyl group at the fourth position. This compound is known for its yellow color and is found in various plants, fungi, and lichens .

Wissenschaftliche Forschungsanwendungen

4-Hydroxyxanthone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It exhibits antioxidant properties and is studied for its potential to scavenge free radicals.

Medicine: Research has shown its potential in treating cardiovascular diseases due to its vasodilatory effects.

Industry: It is used in the development of dyes and pigments due to its vibrant yellow color.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-Hydroxyxanthone are largely derived from its interactions with various biomolecules. Xanthones, including this compound, are known to interact with a variety of enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been shown to have a variety of effects on cells. For example, it has been found to have promising antiproliferative and apoptotic effects in leukemia cell lines . It also has been associated with anti-cancer, anti-Alzheimer, and anti-inflammatory activities

Molecular Mechanism

It has been suggested that this compound may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is involved in the shikimate and the acetate pathways in plants, which originate in plastids and endoplasmic reticulum, respectively

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxyxanthone can be synthesized through several methods. One common approach involves the condensation of salicylic acid with a phenol derivative under acidic conditions. Another method includes the reaction of salicylaldehyde with 1,2-dihaloarenes . These reactions typically require catalysts such as ytterbium triflate and are often conducted under solvent-free conditions or with microwave irradiation to enhance yield and reduce reaction time .

Industrial Production Methods: Industrial production of this compound often employs the classical Grover, Shah, and Shah reaction, which involves heating polyphenol and salicylic acids with acetic anhydride as a dehydrating agent. This method has been optimized over the years to improve efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyxanthone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the xanthone core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted xanthones, quinones, and dihydro derivatives .

Wirkmechanismus

The mechanism of action of 4-Hydroxyxanthone involves its interaction with various molecular targets:

Vasodilatory Effects: It induces vasodilation by inhibiting calcium channels in vascular smooth muscle cells, leading to relaxation of the blood vessels.

Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms from its hydroxyl group, thereby neutralizing reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyxanthone is compared with other similar compounds such as 2-Hydroxyxanthone, 4-Methoxyxanthone, and 9-Xanthenone:

2-Hydroxyxanthone: Similar in structure but with the hydroxyl group at the second position, it exhibits different biological activities.

4-Methoxyxanthone: Has a methoxy group instead of a hydroxyl group at the fourth position, showing different potency in vasodilatory effects.

9-Xanthenone: The base structure of xanthones, it lacks the hydroxyl group and has lower vasodilatory potency compared to this compound.

This compound stands out due to its specific hydroxyl group positioning, which significantly influences its chemical reactivity and biological activity.

Biologische Aktivität

4-Hydroxyxanthone is a naturally occurring compound that has garnered significant interest due to its diverse biological activities, particularly in the fields of cancer research and antioxidant properties. This article explores the biological activity of this compound, summarizing key findings from recent studies, including its anticancer potential, antioxidant capacity, and mechanisms of action.

Chemical Structure and Properties

This compound belongs to the xanthone family, characterized by a tricyclic structure with hydroxyl groups that contribute to its biological activities. The presence of these hydroxyl groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound, demonstrating its effectiveness against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- WiDr (colorectal cancer)

- P388 (murine leukemia)

- IC50 Values : The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary among studies:

-

Mechanisms of Action :

- Topoisomerase II Inhibition : Molecular docking studies revealed that this compound interacts with Topoisomerase II, a crucial enzyme for DNA replication. The compound forms hydrogen bonds and π–π stacking interactions with the enzyme, leading to DNA cleavage and subsequent apoptosis in cancer cells .

- Caspase Activation : Hydroxyxanthones have been shown to induce apoptosis through the activation of caspase enzymes, which play a vital role in programmed cell death .

Antioxidant Activity

This compound also exhibits notable antioxidant properties, which are essential for mitigating oxidative stress in cells.

- Radical Scavenging Assays : The antioxidant capacity is often assessed using DPPH radical scavenging assays. The IC50 value for antioxidant activity was found to be 349 ± 68 µM , indicating moderate antioxidant potential compared to standard antioxidants like BHT .

- Structure-Activity Relationship : The presence and positioning of hydroxyl groups influence the antioxidant activity. Compounds with fewer hydroxyl groups generally exhibit higher antioxidant capacities due to reduced steric hindrance .

Comparative Analysis of Hydroxyxanthones

The following table summarizes the biological activities and IC50 values of various hydroxyxanthones:

| Compound | Cell Line | IC50 Value (µM) | Antioxidant Activity (IC50 µM) | Mechanism of Action |

|---|---|---|---|---|

| This compound | MCF-7 | 184 ± 15 | 349 ± 68 | Topoisomerase II inhibition |

| Chloro-Substituted | P388 | 0.18 | Not specified | Enhanced selectivity and sensitivity |

| Dihydroxyxanthone | WiDr | Not specified | Not specified | Not specified |

Study on Chloro-Substituted Hydroxyxanthones

A study conducted on chloro-substituted hydroxyxanthones demonstrated their superior anticancer activity compared to non-substituted derivatives. The chloro group significantly enhanced cytotoxicity against P388 cells, suggesting that structural modifications can lead to improved therapeutic agents .

Molecular Docking Insights

Molecular docking studies indicate that hydroxyxanthones can effectively bind to various protein targets involved in cancer progression. For instance, compound 4c showed strong binding interactions with protein tyrosine kinase receptors, highlighting its potential as an anticancer agent through targeted therapy .

Eigenschaften

IUPAC Name |

4-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQFPPUAIJHDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346349 | |

| Record name | 4-hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14686-63-6 | |

| Record name | 4-Hydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxidanylxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014686636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXIDANYLXANTHEN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DU8IL6F8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 4-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.